tert-Butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate
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Overview
Description
tert-Butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate is a chemical compound with the molecular formula C18H28O3N2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a tert-butyl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate typically involves multiple steps. One common method starts with the preparation of 1-benzyl-4-hydroxypiperidine, which is then reacted with tert-butyl chloroformate and methylamine under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the benzyl group, yielding a simpler piperidine derivative.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 1-benzyl-4-oxopiperidine derivatives.
Reduction: Formation of 4-hydroxypiperidine derivatives.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)carbamate: Similar structure but lacks the methyl group.
tert-Butyl ((4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate: Similar structure but lacks the benzyl group.
tert-Butyl ((1-benzyl-4-oxopiperidin-4-yl)methyl)(methyl)carbamate: Similar structure but contains a ketone group instead of a hydroxyl group.
Uniqueness
tert-Butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)20(4)15-19(23)10-12-21(13-11-19)14-16-8-6-5-7-9-16/h5-9,23H,10-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCILWDDBRBMFDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1(CCN(CC1)CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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